

The Impact of S 38093 on Hippocampal Neurogenesis: A Technical Guide

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of **S 38093**, a histamine H3 receptor antagonist/inverse agonist, on adult hippocampal neurogenesis (AHN). The data presented is primarily derived from a key study by Guilloux et al. (2017), which systematically investigated the pro-neurogenic potential of this compound in various mouse models.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the preclinical evidence supporting **S 38093** as a potential therapeutic agent for cognitive deficits associated with aging and neurodegenerative diseases.

Core Mechanism of Action

S 38093 is a brain-penetrant antagonist and inverse agonist of the histamine H3 receptor.[1][3] The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By acting as an antagonist/inverse agonist, **S 38093** blocks the inhibitory effect of these autoreceptors, thereby increasing the release of histamine and other neurotransmitters in the brain. This modulation of neurotransmission is believed to underlie its pro-cognitive and neurogenic effects.

Quantitative Analysis of Neurogenic Effects

Chronic administration of **S 38093** has been shown to stimulate multiple stages of adult hippocampal neurogenesis, including cell proliferation, survival, and maturation of new neurons



in the dentate gyrus.[1][2][3] The following tables summarize the key quantitative findings from studies in young adult, aged, and Alzheimer's disease model mice.

Table 1: Effects of S 38093 on Hippocampal Neurogenesis in Young Adult Mice (3-month-old

129/SvEvTac)

Treatment Group	Dose (mg/kg/day, p.o.)	Cell Proliferation (BrdU+ cells)	Cell Survival (BrdU+ cells)	Neuronal Maturation (DCX+ cells)
Vehicle	-	Baseline	Baseline	Baseline
S 38093	0.3	Increased	Increased	Increased
S 38093	3	Significantly Increased	Significantly Increased	Significantly Increased
Fluoxetine	18	Significantly Increased	Significantly Increased	Significantly Increased

Data summarized from Guilloux et al. (2017).[2]

Table 2: Effects of S 38093 on Hippocampal Neurogenesis in Aged Mice (16-month-old C57Bl/6JRj)



Treatment Group	Dose (mg/kg/day, p.o.)	Cell Proliferation (BrdU+ cells)	Cell Survival (BrdU+ cells)	Neuronal Maturation (DCX+ cells)
Vehicle (Young)	-	Higher Baseline	Higher Baseline	Higher Baseline
Vehicle (Aged)	-	Lower Baseline	Lower Baseline	Lower Baseline
S 38093	0.3	Increased vs. Aged Vehicle	Increased vs. Aged Vehicle	Increased vs. Aged Vehicle
S 38093	1	Significantly Increased vs. Aged Vehicle	Significantly Increased vs. Aged Vehicle	Significantly Increased vs. Aged Vehicle
S 38093	3	Significantly Increased vs. Aged Vehicle	Significantly Increased vs. Aged Vehicle	Significantly Increased vs. Aged Vehicle
Donepezil	0.1	No Significant Change	No Significant Change	No Significant Change
Donepezil	1	No Significant Change	No Significant Change	No Significant Change

Data summarized from Guilloux et al. (2017).[2]

Table 3: Effects of S 38093 on Hippocampal Neurogenesis in APPSWE Tg2576 Mice (7-month-old)

Treatment Group	Dose (mg/kg/day, p.o.)	Cell Proliferation (BrdU+ cells)	Cell Survival (BrdU+ cells)	Neuronal Maturation (DCX+ cells)
Vehicle	-	Baseline	Baseline	Baseline
S 38093	3	Significantly Increased	Significantly Increased	Significantly Increased

Data summarized from Guilloux et al. (2017).[1]



Experimental Protocols

The following methodologies are based on the key experiments cited in Guilloux et al. (2017). [1][2]

Animals and Drug Administration

- Animal Models:
 - Young adult male 129/SvEvTac mice (3 months old).
 - Aged male C57BL/6JRj mice (16 months old).
 - Male APPSWE Tg2576 transgenic mice and wild-type littermates (7 months old).
- Drug Administration:
 - S 38093, fluoxetine, and donepezil were administered orally (p.o.) once daily for 28 consecutive days.
 - Vehicle control consisted of purified water.

Bromodeoxyuridine (BrdU) Labeling

- Proliferation Studies: BrdU (50 mg/kg) was injected intraperitoneally (i.p.) twice on the last day of treatment, with a 4-hour interval. Animals were sacrificed 24 hours after the first BrdU injection.
- Survival Studies: BrdU (50 mg/kg) was injected i.p. twice daily for 3 consecutive days before the start of the 28-day treatment period.

Immunohistochemistry and Quantification

- Tissue Processing: Mice were anesthetized and transcardially perfused with 4% paraformaldehyde. Brains were removed, post-fixed, and sectioned at 40 μm using a vibratome.
- Staining:



- For BrdU, sections were pretreated with 2N HCl and neutralized with borate buffer.
 Primary antibody: rat anti-BrdU.
- For immature neurons, primary antibody: goat anti-doublecortin (DCX).
- Quantification:
 - BrdU-positive and DCX-positive cells in the granule cell layer and subgranular zone of the dentate gyrus were quantified using a modified stereological method.
 - The total number of positive cells was estimated by multiplying the number of cells counted by the ratio of the section thickness to the number of sections sampled.

Gene Expression Analysis

- Method: Real-time quantitative PCR was performed on hippocampal tissue to measure the mRNA levels of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF).
- Data Analysis: Gene expression levels were normalized to a housekeeping gene and expressed as a fold change relative to the vehicle-treated group.

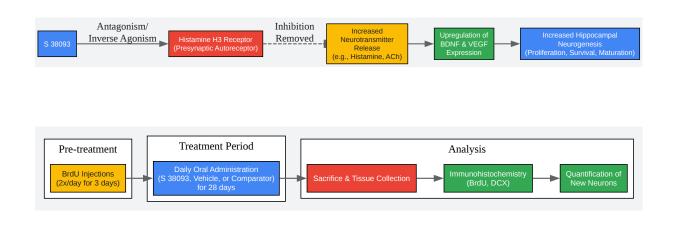
Signaling Pathways and Visualizations

Chronic treatment with **S 38093** has been shown to upregulate the expression of key neurotrophic factors, suggesting a potential downstream mechanism for its pro-neurogenic effects.[1][2]

Proposed Signaling Pathway of S 38093 in Promoting Hippocampal Neurogenesis

The antagonist/inverse agonist action of **S 38093** on presynaptic H3 receptors leads to an increased release of neurotransmitters. This, in turn, is proposed to stimulate the expression of neurotrophic factors such as BDNF and VEGF in the hippocampus.[1][2] These neurotrophic factors are known to play crucial roles in promoting the proliferation, survival, and maturation of new neurons.





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